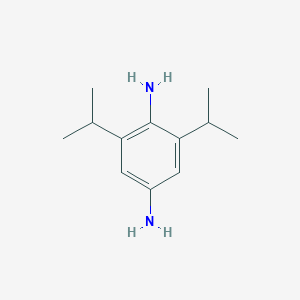

4-Amino-2,6-diisopropylaniline

Description

Significance of Aromatic Amines in Contemporary Organic Chemistry

Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.comwisdomlib.org Their importance in organic chemistry is vast, serving as precursors and key intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, pigments, and agrochemicals. numberanalytics.comfiveable.mewikipedia.org The simplest aromatic amine, aniline (B41778), is a cornerstone for the synthesis of numerous chemicals. numberanalytics.com

The chemical behavior of aromatic amines is dictated by the interplay between the amino group and the aromatic ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, which influences the compound's basicity and nucleophilicity. numberanalytics.comyoutube.com This electronic interaction makes aromatic amines generally less basic than their aliphatic counterparts. fiveable.meyoutube.com However, this delocalization also activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. fiveable.mewikipedia.org This reactivity is harnessed in many synthetic transformations. fiveable.me

Aromatic amines are crucial in the production of azo dyes, which are widely used in the textile industry, through the coupling of diazonium salts. numberanalytics.comwikipedia.org In materials science, they are used in the synthesis of polymers and other functional materials. youtube.comontosight.ai The versatility of aromatic amines ensures their continued importance in driving innovation across various scientific and industrial sectors. numberanalytics.com

Unique Structural Attributes and Reactivity Implications of 2,6-Disubstituted Anilines

Anilines with substituents at the 2 and 6 positions of the aromatic ring possess distinct structural features that significantly influence their reactivity. The presence of bulky groups, such as the isopropyl groups in 2,6-diisopropylaniline (B50358), creates steric hindrance around the amino group. vulcanchem.com This steric bulk can be advantageous in controlling reactivity, for instance, by slowing down reactions that require direct access to the amino functionality. vulcanchem.com This controlled reactivity is particularly valuable in applications like epoxy curing, where a gradual reaction is often desired. vulcanchem.com

The steric environment created by the 2,6-disubstitution also plays a crucial role in coordination chemistry. These anilines are often used to create sterically demanding ligands that can stabilize metal centers in unique coordination environments. vulcanchem.comwikipedia.org This can lead to enhanced selectivity in catalytic transformations. vulcanchem.com For example, 2,6-diisopropylaniline is a common precursor for ligands used in Schrock carbenes for olefin metathesis and in NacNac and diiminopyridine ligand systems. wikipedia.org

The electronic properties of the substituents also modulate the reactivity of the aniline. Electron-donating groups can increase the electron density on the aromatic ring, while electron-withdrawing groups can decrease it, affecting the course of electrophilic substitution reactions. The combination of steric and electronic effects in 2,6-disubstituted anilines allows for fine-tuning of their chemical properties for specific applications.

Overview of Research Trajectories for 4-Amino-2,6-diisopropylaniline and its Derivatives

Research involving this compound and its derivatives is exploring their potential in several areas of advanced chemical science. The presence of an additional amino group at the para-position, in conjunction with the bulky ortho-isopropyl groups, creates a molecule with distinct reactive sites and potential for forming complex structures.

One area of investigation is the use of these compounds as building blocks for novel polymers and materials. The diamino functionality allows for the formation of extended polymer chains. For example, derivatives of 2,6-diisopropylaniline are used as chain extenders in the production of polyurethanes and as curing agents for epoxides, enhancing the mechanical properties of the final materials.

In the field of coordination chemistry and catalysis, derivatives of this compound are being explored for the synthesis of new ligands and metal complexes. For instance, Schiff base ligands derived from related methylene-bridged dianilines have been shown to form binuclear complexes with transition metals like cobalt, nickel, and copper. vulcanchem.comchemrestech.com These complexes have demonstrated catalytic activity in polymerization reactions, such as the ring-opening polymerization of ε-caprolactone, which is used to produce biodegradable polymers. vulcanchem.comchemrestech.com The copper-containing complex, in particular, has shown high catalytic activity. vulcanchem.com

Furthermore, the unique structure of these anilines makes them interesting candidates for the development of new functional materials with specific electronic or photophysical properties. For example, the synthesis of fluorescent 2,6-dicyanoanilines highlights the potential for creating novel dyes and probes. researchgate.net The ongoing research into this compound and its derivatives is likely to uncover new applications in materials science, catalysis, and organic synthesis. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(propan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPBUYQOUWWYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Amino 2,6 Diisopropylaniline

Direct Amination Approaches

Direct amination strategies aim to introduce an amino group at the para-position of a suitably substituted aniline (B41778) derivative. While conceptually straightforward, these methods can be challenging due to the need for selective functionalization in the presence of an existing amino group. One approach involves the gas-phase catalytic amination of 2,6-diisopropylphenol to produce the precursor 2,6-diisopropylaniline (B50358). researchgate.net This process often utilizes a catalyst, such as a palladium-lanthanum catalyst on a magnesia-alumina spinel support, to facilitate the reaction. researchgate.net

Reduction of Nitro-Precursors (e.g., 2,6-Diisopropyl-4-nitroaniline)

A common and effective strategy for synthesizing 4-Amino-2,6-diisopropylaniline involves the reduction of a nitro group at the para-position of a 2,6-diisopropylaniline derivative. The precursor, 2,6-Diisopropyl-4-nitroaniline, is typically synthesized via the nitration of 2,6-diisopropylaniline. The bulky isopropyl groups sterically hinder the ortho positions, directing the electrophilic nitration to the para position.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in 2,6-Diisopropyl-4-nitroaniline. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is generally carried out in a solvent such as ethanol. This method is favored for its high efficiency and the clean nature of the reaction, often providing high yields of the desired amino product. The use of Raney Nickel has also been explored as a catalyst for similar hydrogenation reactions. researchgate.net

| Catalyst System | Substrate | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C, H₂ | 2,6-Diisopropyl-4-nitroaniline | Ethanol, 25–50°C, 1–3 atm H₂ | >90% | |

| Raney Ni | 3-methoxycarbonyl-4-(6-methoxy-2-naphthyl) but-3-en-2-one | 140 °C, 15 atm H₂ | 93% selectivity | researchgate.net |

Metal-Mediated Reduction Strategies

Alternatively, the reduction of the nitro group can be achieved using various metals in acidic or neutral conditions. Iron powder in the presence of an acid like hydrochloric acid (Fe/HCl) is a classic and cost-effective method for nitro group reduction. This reaction is typically performed in a solvent mixture such as aqueous ethanol. While effective, this method may sometimes result in lower yields compared to catalytic hydrogenation due to the potential for side reactions. Other metal-based systems, including the use of gold nanoparticles as recyclable catalysts, have been investigated for the reduction of aromatic nitro compounds in aqueous media, showcasing the ongoing development in this area. rsc.org

Multi-Step Synthesis Utilizing 2,6-Diisopropylaniline as a Key Intermediate

A versatile approach to this compound involves a multi-step synthesis starting from the readily available 2,6-diisopropylaniline. This intermediate is a cornerstone in the synthesis of many complex aniline derivatives. fishersci.ca The synthesis of 2,6-diisopropylaniline itself can be achieved through methods like the alkylation of aniline with propylene (B89431) using an aluminum-based catalyst or the gas-phase amination of 2,6-diisopropylphenol. researchgate.netscribd.com Once obtained, 2,6-diisopropylaniline can be subjected to a sequence of reactions, including nitration followed by reduction as described previously, to yield the target molecule.

Alkylation and Functionalization at the Para Position

Functionalization at the para position of 2,6-diisopropylaniline can also be achieved through alkylation reactions. For instance, reacting 2,6-diisopropylaniline with olefins like isobutene in the presence of a catalyst such as aluminum chloride can introduce an alkyl group at the para position. google.com While this specific example leads to a tert-butyl substituent, the principle of Friedel-Crafts alkylation highlights a potential pathway for introducing other functional groups that could subsequently be converted to an amino group. Another example of para-functionalization is the high-yield iodination of 2,6-diisopropylaniline to produce 4-iodo-2,6-diisopropylaniline, which can be a precursor for further transformations. rsc.org

Synthesis and Characterization of Advanced Derivatives of 4 Amino 2,6 Diisopropylaniline

Substituted Anilines and Aniline (B41778) Derivatives

The aromatic ring of 4-Amino-2,6-diisopropylaniline is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the amino and isopropyl groups, along with steric hindrance, play a crucial role in determining the regioselectivity of these reactions.

One of the most common modifications is nitration. The direct nitration of 2,6-diisopropylaniline (B50358) is typically achieved using a mixture of nitric and sulfuric acids at controlled temperatures (0–5°C) to favor para-substitution. This methodology can be adapted for this compound, where the existing amino group would likely require protection prior to nitration to prevent oxidation and to control the regioselectivity. The bulky isopropyl groups sterically hinder the ortho positions, directing the incoming nitro group to the positions meta to the original amino group.

Another important substitution is halogenation. Bromination of 2,6-diisopropylaniline can be accomplished using reagents such as N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) or with tetra-n-butylammonium tribromide in tetrahydrofuran. ambeed.com These methods can be applied to introduce bromine atoms onto the aromatic ring of this compound, again with the positions of substitution being influenced by the steric and electronic factors of the substituents.

| Derivative Name | Synthetic Method | Reagents | Key Characterization Data |

| 4-Amino-3-nitro-2,6-diisopropylaniline | Nitration (of protected amine) | Nitric acid, Sulfuric acid | IR (cm⁻¹): 3450, 3360 (N-H), 1540, 1350 (NO₂) |

| 4-Amino-3-bromo-2,6-diisopropylaniline | Bromination | N-Bromosuccinimide, DMF | ¹H NMR (δ, ppm): 7.15 (s, 1H, Ar-H), 4.2 (br s, 2H, NH₂) |

Bifunctionalized and Polyamine Derivatives

The presence of a primary amino group on the this compound scaffold allows for its incorporation into larger, more complex molecules, including bifunctional and polyamine derivatives. These derivatives are of interest for their potential as ligands in coordination chemistry and as building blocks for polymers and other advanced materials.

A common strategy for creating such derivatives is to link two or more this compound units together using a suitable linker molecule. For example, reaction with a diacyl chloride or a dialdehyde (B1249045) can lead to the formation of bis-amides or bis-imines, respectively. These reactions create symmetrical bifunctional molecules with two sterically hindered aniline moieties.

Furthermore, the amino group can be functionalized to introduce additional donor atoms, leading to the formation of polydentate ligands. For instance, a Mannich-type reaction involving the formylated aniline, paraformaldehyde, and glycine (B1666218) can be employed to introduce aminocarboxylate arms, creating multidentate ligands capable of chelating metal ions. nih.gov While this specific reaction has been applied to other anilines, the principle can be extended to derivatives of this compound.

| Derivative Type | Linker/Functionalization | Potential Application |

| Bis-amide Derivative | Terephthaloyl chloride | Polymer synthesis |

| Bis-imine Derivative | Glyoxal | Ligand for metal complexes |

| Aminocarboxylate Derivative | Formaldehyde (B43269), Glycine | Multidentate chelating agent |

Schiff Base Condensation Products Derived from the Amino Group

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.com These compounds are characterized by the presence of a C=N double bond and are widely used as ligands in coordination chemistry and as intermediates in organic synthesis.

The reaction is typically carried out by refluxing the aniline with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The steric hindrance provided by the ortho-isopropyl groups can influence the rate of reaction and the stability of the resulting Schiff base.

A variety of aldehydes, both aromatic and aliphatic, can be used to generate a library of Schiff base derivatives. For example, condensation with salicylaldehyde (B1680747) yields a ligand with potential N,O-donor sites, while reaction with benzaldehyde (B42025) produces a simple N-donor ligand. recentscientific.comiosrjournals.org

| Aldehyde Reactant | Schiff Base Product Name | Key Spectroscopic Data |

| Salicylaldehyde | 2-(((4-amino-2,6-diisopropylphenyl)imino)methyl)phenol | IR (cm⁻¹): ~1620 (C=N); ¹H NMR (δ, ppm): ~8.5 (s, 1H, CH=N) |

| Benzaldehyde | N-benzylidene-4-amino-2,6-diisopropylaniline | IR (cm⁻¹): ~1625 (C=N); ¹H NMR (δ, ppm): ~8.3 (s, 1H, CH=N) |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-amino-2,6-diisopropylaniline | IR (cm⁻¹): ~1620 (C=N), 1520, 1345 (NO₂) |

Amidines and Related Nitrogen-Containing Ligand Precursors

Amidines are another important class of nitrogen-containing compounds that can be synthesized from this compound. These derivatives contain a C(=N)N moiety and are valuable as strong, non-nucleophilic bases and as ligands for metal catalysts.

One common route to N,N'-disubstituted amidines involves the reaction of an amine with an imidoyl chloride. semanticscholar.org In this approach, this compound can be first acylated to form an amide. The amide is then converted to the corresponding imidoyl chloride, which subsequently reacts with another equivalent of this compound to yield the symmetrical N,N'-bis(4-amino-2,6-diisopropylphenyl)amidine.

Alternatively, amidines can be prepared through the addition of amines to nitriles, often catalyzed by metal amides. organic-chemistry.org This method offers a more direct route to monosubstituted N-arylamidines.

| Amidine Type | Synthetic Route | Key Intermediate |

| Symmetrical N,N'-diaryl | From imidoyl chloride | N-(4-amino-2,6-diisopropylphenyl)acetamide |

| N-Aryl | Addition to nitrile | - |

N-Alkylated and N-Acylated Derivatives

The amino group of this compound can be readily functionalized through N-alkylation and N-acylation reactions, providing access to a wide range of secondary and tertiary amines and amides.

N-alkylation can be achieved by reacting the aniline with alkyl halides. However, due to the potential for over-alkylation, reductive amination is often a preferred method for the synthesis of secondary amines. This involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride.

N-acylation is typically accomplished by treating the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. semanticscholar.org This reaction is generally high-yielding and provides stable amide derivatives. The steric hindrance from the isopropyl groups can influence the reactivity of the amino group in these transformations.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl halide or Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Acid anhydride | Amide |

Coordination Chemistry and Metal Complexation of 4 Amino 2,6 Diisopropylaniline Derivatives

Steric Influence of Isopropyl Groups on Metal Coordination Geometry

In derivatives of the parent 2,6-diisopropylaniline (B50358), the two isopropyl groups ortho to the amino functionality exert a profound steric influence on the geometry of the resulting metal complexes. This steric hindrance is a defining characteristic, often forcing unusual coordination numbers and geometries around the metal center. It plays a crucial role in stabilizing reactive species and influencing the catalytic activity of the complexes. For instance, in tungsten imido complexes, the diisopropylphenyl group is oriented to minimize steric interactions with other ligands. While no specific studies on 4-Amino-2,6-diisopropylaniline were found, it is reasonable to infer that this steric influence would be a dominant feature in its coordination complexes as well.

Chelation Effects in Polydentate Ligands

Transition Metal Complexes (e.g., Mo, W, Ni, Co, Cu)

The coordination chemistry of 2,6-diisopropylaniline with a range of transition metals is well-documented. For instance, copper(I) complexes with β-diketiminate ligands bearing N-2,6-diisopropylphenyl substituents have been synthesized and structurally characterized. researchgate.net Similarly, cobalt and nickel complexes with ligands derived from a methylene-bridged bis(2,6-diisopropylaniline) have been prepared and investigated for their catalytic activity. chemrestech.comchemrestech.com However, specific studies detailing the synthesis and characterization of transition metal complexes with ligands derived directly from this compound are not prevalent in the literature.

Synthesis of Metal-Imido Complexes

The formation of metal-imido complexes, particularly with molybdenum and tungsten, is a hallmark of the reactivity of 2,6-diisopropylaniline. wikipedia.org These complexes, often referred to as Schrock carbenes, are important catalysts in olefin metathesis. wikipedia.org The synthesis typically involves the reaction of the aniline (B41778) with a suitable metal precursor, leading to the formation of a metal-nitrogen multiple bond. wikipedia.org While the electronic nature of the aryl group on the imido ligand is known to influence the properties of the complex, specific studies on the synthesis of metal-imido complexes from this compound, and the effect of the para-amino group, are not described in the available literature.

Formation of N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes (NHCs) bearing bulky N-aryl substituents, such as 2,6-diisopropylphenyl groups, are widely used as ancillary ligands in catalysis due to their strong σ-donating properties and steric bulk, which stabilize the metal center. The 2,6-diisopropylphenyl group is a common feature in many stable NHCs. While the synthesis of NHC ligands is a major application of 2,6-diisopropylaniline, there is a lack of specific reports on NHC ligands derived from this compound and their corresponding metal complexes. The presence of the 4-amino group could potentially be used to tune the electronic properties of the NHC or to act as a point of further functionalization.

Yttrium Alkyl Anilido Species

The reaction of 2,6-diisopropylaniline with yttrium alkyl complexes is known to produce yttrium alkyl anilido species. For example, its reaction with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate or amidinate ligands results in the formation of such species through the elimination of trimethylsilane. Specific research on the synthesis and characterization of yttrium alkyl anilido complexes derived from this compound is not currently available.

S-Block Metal Amido Complexes

Amido complexes of s-block metals with the bulky 2,6-diisopropylphenylamide ligand have been synthesized and characterized. For instance, transamination of KN(SiMe3)2 with 2,6-diisopropylaniline yields potassium 2,6-diisopropylphenylamide. acs.org This can then be used to synthesize calcium amido complexes. acs.org These compounds are of interest in catalysis. Again, there is a lack of specific studies on the formation of s-block metal amido complexes using this compound as the starting material. The electronic effect of the para-amino group could influence the basicity and coordination behavior of the resulting amido ligand.

Structural Analysis of Coordination Modes and Tautomeric Forms

The deprotonated form of β-diketiminate (NacNac) ligands acts as a monoanionic, bidentate chelating ligand. cuvillier.denih.gov Coordination to a metal center occurs through the two nitrogen atoms, forming a stable six-membered metallacycle. nih.gov This chelation creates a strong metal-ligand bond, where the ligand primarily functions as a robust σ-donor. rsc.org

The most significant structural feature of these ligands is the steric bulk imparted by the 2,6-diisopropylphenyl groups. This bulk kinetically stabilizes the metal center, preventing ligand exchange or decomposition pathways and allowing for the isolation of low-coordinate complexes. nih.govresearchgate.net The steric demands of the ligand can enforce specific geometries, such as pseudotetrahedral structures for Co(II) and Ni(II) complexes or square planar environments for Cu(II). researchgate.net In some instances, the bulky ligand framework allows for the coordination of additional small molecules, as seen in cationic magnesium complexes that can bind arenes in an η2-fashion. nih.gov

The coordination behavior of these ligands is versatile, extending across the periodic table from main group metals like lithium, magnesium, and aluminum to transition metals and lanthanides. mdpi.comresearchgate.netnih.gov The specific coordination number and geometry are influenced by the metal's size, oxidation state, and the other ligands present.

Table 1: Examples of Coordination Modes in Metal Complexes with 2,6-diisopropylaniline-derived β-Diketiminate Ligands

| Metal Center | Other Ligands | Coordination Number | Geometry Around Metal | Reference |

|---|---|---|---|---|

| Sc(III) | Dimethyl | 4 | Tetrahedral | researchgate.net |

| Mg(II) | η2-Arene | 3 or 4 | Trigonal / Distorted Tetrahedral | nih.gov |

| Ga(III) | Diphosphanide | 4 | Tetrahedral | nih.gov |

| Sm(II) | None | 4 | Distorted Tetrahedral | rug.nl |

| Ni(II) | Thiolate | 3 | Trigonal Planar | wikipedia.org |

| Li(I) | Diethyl ether | 3 | Trigonal Planar | mdpi.com |

Tautomerism is an important consideration in the uncoordinated ligand precursors (HNacNac). These species can exist in several tautomeric forms due to the migration of the proton on the N-C-C-C-N backbone. wikipedia.org For binucleating β-diketiminate ligands, X-ray crystallography has confirmed the presence of specific tautomers in the solid state, with localized single and double bonds within the backbone. nih.gov Upon deprotonation and coordination to a metal, the charge becomes delocalized across the N-C-C-C-N fragment, which contains a six-electron π-system. cuvillier.de

Ligand Field Theory and Electronic Structure within Complexes

The electronic structure of transition metal complexes supported by 2,6-diisopropylaniline-derived β-diketiminate ligands can be described using Ligand Field Theory (LFT). These ligands are considered strong σ-donors, which leads to a significant splitting of the metal's d-orbitals. rsc.org The geometry enforced by the bulky ligand framework is a primary determinant of the specific d-orbital splitting pattern. fiveable.me

For example, in a tetrahedral complex (common for Co(II) and Ni(II) with these ligands), the five d-orbitals split into a lower energy set of two (e) and a higher energy set of three (t2). In a square planar geometry (observed for Cu(II)), the splitting is more complex, with four distinct energy levels. The energy gap between these sets of orbitals is the ligand field splitting energy (Δ). fiveable.mehhrc.ac.in

The magnitude of this splitting energy determines the electronic and magnetic properties of the complex. The electronic absorption spectra of these complexes are characterized by d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy one. hhrc.ac.indu.edu.eg The energy of the absorbed light corresponds to the ligand field splitting energy (Δ). fiveable.me For late transition metals, there is also the potential for π-bonding interactions between the metal d-orbitals and the π-system of the ligand's chelate ring, which can further influence the electronic structure. rsc.org

The spin state of the complex (high-spin or low-spin) depends on the balance between the ligand field splitting energy and the energy required to pair electrons in the same orbital. Given the strong field nature of the N-donor atoms, low-spin configurations are often expected, but the lower coordination numbers and distorted geometries enforced by the bulky ligands can lead to high-spin complexes. du.edu.eg The magnetic moment of a complex, determined experimentally, reveals the number of unpaired electrons and thus its spin state. researchgate.net

Table 2: Predicted Electronic Properties for First-Row Transition Metal Ions in Geometries Common for NacNac Complexes

| Metal Ion | d-electron Count | Typical Geometry | d-orbital Splitting | Predicted Spin State | Unpaired Electrons |

|---|---|---|---|---|---|

| Cr(II) | d4 | Tetrahedral | e < t2 | High-spin | 4 |

| Mn(II) | d5 | Tetrahedral | e < t2 | High-spin | 5 |

| Fe(II) | d6 | Tetrahedral | e < t2 | High-spin | 4 |

| Co(II) | d7 | Tetrahedral | e < t2 | High-spin | 3 |

| Ni(II) | d8 | Tetrahedral | e < t2 | N/A (one configuration) | 2 |

| Cu(II) | d9 | Square Planar | dxy, dyz < dz2 < dx2-y2 | N/A (one configuration) | 1 |

Catalytic Applications of 4 Amino 2,6 Diisopropylaniline and Its Metal Complexes

Ring-Opening Polymerization (ROP) of Cyclic Esters

There is currently no available research in the public domain that describes the use of metal complexes of 4-Amino-2,6-diisopropylaniline as catalysts for the ring-opening polymerization of cyclic esters, such as lactide or caprolactone. While the broader class of metal-ligand complexes is widely employed in this field, the specific catalytic activity of complexes derived from this compound has not been reported.

Carbon-Carbon Bond Formation Reactions

Detailed investigation into the use of this compound and its metal complexes in carbon-carbon bond formation reactions has yielded no specific examples in the scientific literature.

α-Arylation of Acyclic Ketones

No published studies were identified that utilize this compound or its metal complexes as catalysts for the α-arylation of acyclic ketones. This specific application remains an unexplored area of research for this compound.

Carbon-Nitrogen Bond Formation Reactions

The application of this compound and its complexes in catalytic carbon-nitrogen bond formation is also an area that lacks published research.

Amination of Haloarenes

No literature could be found that describes the use of this compound or its metal complexes as catalysts for the amination of haloarenes. While related aniline (B41778) derivatives are sometimes used to synthesize ligands for such reactions, the specific utility of the title compound is not documented.

Hydroamination Reactions

There are no available scientific reports on the use of this compound and its metal complexes in catalytic hydroamination reactions. This field of catalysis has not yet explored the potential of this particular substituted aniline.

Organocatalysis Utilizing Derivatives (e.g., Naphthalene (B1677914) Diimides)

Derivatives of this compound are utilized in the synthesis of specialized organocatalysts, particularly those based on the Naphthalene Diimide (NDI) scaffold. NDIs are a class of electron-deficient aromatic compounds known for their utility in forming n-type semiconductor materials and their applications in supramolecular chemistry.

The general synthesis of symmetric NDI compounds involves a straightforward one-step condensation of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride with a primary amine. The incorporation of bulky amine precursors, such as this compound, allows for the creation of sterically hindered NDI derivatives. These structural modifications are crucial for tuning the electronic properties, solubility, and catalytic activity of the resulting organocatalyst.

Electron-deficient naphthalene diimides have been identified as effective planar π-acid organocatalysts. For instance, they have been shown to catalyze the selective oxidative C-C coupling of phenols like 2,6-di-tert-butylphenol. Furthermore, core-substituted NDIs are explored for their potential in visible light photoredox catalysis. By introducing amino substituents into the NDI core, the charge-transfer character of their photoexcited states is increased, shifting their absorption into the visible light spectrum (500–650 nm) and enhancing their photoredox catalytic power beilstein-journals.org. The solubility of these catalysts, a critical factor for their application, can be improved by selecting appropriate alkyl groups on the imide nitrogens, a role that can be fulfilled by bulky aniline derivatives beilstein-journals.org.

| Catalyst Type | Precursors | Application |

| NDI Organocatalyst | 1,4,5,8-naphthalenetetracarboxylic acid dianhydride, Primary Amines (e.g., this compound derivatives) | Selective Oxidative C-C Coupling, Photoredox Catalysis |

| Core-Substituted NDI | 2,6-dibromo anhydride (B1165640) derivative, Various Amines | Visible Light Photoredox Catalysis |

Catalytic Reduction of Nitro Compounds

The reduction of aromatic nitro compounds is a fundamental chemical transformation that provides access to aromatic amines, which are vital intermediates in the manufacturing of dyes, pharmaceuticals, and polymers mdpi.com. This process is typically achieved through catalytic hydrogenation.

Commonly employed catalytic systems for this transformation include:

Catalytic Hydrogenation: Utilizing hydrogen gas in the presence of metal catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum researchgate.net.

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) with a metal catalyst.

Metal-Based Reduction: Employing metals like iron in acidic media (Béchamp reduction) or zinc dust researchgate.net.

While this compound is itself an aniline, produced by the reduction of a corresponding nitroarene, its direct application or the use of its metal complexes as catalysts for the reduction of other nitro compounds is not prominently documented in the surveyed literature. The primary role of this compound in catalysis is as a bulky ligand precursor for metal complexes used in other types of reactions, rather than in nitro reduction catalysis. The research literature extensively covers the reduction of nitroarenes to anilines using various catalysts, but does not specify the use of this compound-based complexes for this purpose mdpi.comresearchgate.netmdpi.com.

Investigation of Reaction Kinetics and Catalytic Mechanisms

The study of reaction kinetics and catalytic mechanisms provides essential insights into the efficiency and pathways of catalytic processes.

Organocatalysis Mechanisms: For NDI-based organocatalysts, the mechanism often involves anion-π interactions or electron transfer processes. In photoredox catalysis, the NDI derivative absorbs visible light, reaching an excited state with a sufficient reduction potential to catalyze organic reactions beilstein-journals.org. The catalytic cycle can involve either a closed photoredox loop or a chain propagation mechanism initiated by the photoredox catalyst.

Nitro Reduction Mechanisms: The catalytic reduction of nitro compounds on metal surfaces is generally described by the Langmuir-Hinshelwood model. This model posits that the reaction occurs on the surface of the catalyst, involving the adsorption of both the nitro compound and the reducing agent (e.g., H₂ or a borohydride) onto the active sites of the metal nanoparticles. The reduction often proceeds through a series of intermediates. For example, the reduction of 4-nitrophenol (B140041) is proposed to proceed via the intermediate 4-hydroxylaminophenol before forming the final product, 4-aminophenol (B1666318) acs.org.

Kinetic studies of nitroarene reduction often reveal the reaction order with respect to the reactants. For instance, the reduction of nitrobenzene (B124822) by iron can exhibit pseudo-first-order kinetics, with the rate increasing linearly with the concentration of the iron surface area researchgate.net. In another example, the catalytic reduction of nitrobenzene using an Fe-doped MoS₂ catalyst was found to be first order with respect to nitrobenzene and second order with respect to the sulfide (B99878) ion reductant chemrxiv.org. However, specific kinetic data and detailed mechanistic studies for reactions catalyzed directly by derivatives of this compound are not extensively detailed in the provided search results.

Theoretical and Computational Studies on 4 Amino 2,6 Diisopropylaniline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. While comprehensive DFT studies directly on 4-Amino-2,6-diisopropylaniline are not extensively available in the public literature, research on its derivatives provides some insight.

For instance, a study on a Schiff base derived from 2,6-diisopropylaniline (B50358), specifically 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, utilized DFT calculations at the B3LYP/6-31++G(2d,2p) level to analyze its properties materialsciencejournal.org. It is important to note that the following data pertains to this derivative and not to this compound itself.

In the computational study of the aforementioned Schiff base derivative, geometry optimization was a crucial first step to find the minimum energy structure materialsciencejournal.org. The crystal structure of this derivative was also determined, revealing a monoclinic space group P21/n materialsciencejournal.org. However, specific conformational analysis and detailed optimized geometrical parameters for the parent this compound molecule are not detailed in the available research.

The electronic properties of the Schiff base derivative of 2,6-diisopropylaniline were investigated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of a this compound Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.04 eV |

| LUMO Energy | -1.57 eV |

| Energy Gap (ΔE) | 4.47 eV |

Data is for 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine, a derivative of this compound. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis was also performed on the Schiff base derivative to understand intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions materialsciencejournal.org. This analysis provides a detailed picture of the electron density distribution and bonding within the molecule. Specific NBO analysis data for the parent this compound was not found in the surveyed literature.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. While this compound is a well-known precursor for bulky ligands used in coordination chemistry, specific MD simulation studies focusing on the interactions between ligands derived from this aniline (B41778) and metal ions were not identified in the performed search of scientific literature. Such studies would be valuable for understanding the stability, conformational changes, and binding affinities of the resulting metal complexes.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be employed to predict the reactivity and selectivity of molecules in various organic reactions. This often involves analyzing the electronic and steric properties of the reactants and transition states. Despite the synthetic utility of this compound, specific computational studies aimed at predicting its reactivity and selectivity in organic transformations were not found in the available literature.

Spectroscopic Property Simulations and Validation

The simulation of spectroscopic properties such as NMR, IR, and UV-Vis spectra is a common application of computational chemistry, aiding in the interpretation of experimental data. A comprehensive computational study simulating the various spectra of this compound and validating them against experimental data could not be located in the searched literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To perform a comprehensive NMR analysis, specific experimental data for 4-Amino-2,6-diisopropylaniline would be required.

¹H NMR and ¹³C NMR Chemical Shift Analysis

A complete analysis would necessitate the assignment of chemical shifts for all unique protons and carbons in the molecule. This would involve identifying signals corresponding to the aromatic protons, the protons of the two amino groups, the methine proton of the isopropyl groups, and the methyl protons of the isopropyl groups. Similarly, for ¹³C NMR, signals for the aromatic carbons (including those bearing the amino and isopropyl substituents) and the carbons of the isopropyl groups would need to be identified and assigned. Without experimental spectra, a data table of these chemical shifts cannot be generated.

2D NMR Techniques for Connectivity Assignments

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound. COSY spectra would reveal the coupling between adjacent protons, for instance, between the methine and methyl protons of the isopropyl groups. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would establish longer-range correlations, helping to piece together the molecular framework. No such 2D NMR data has been found for this specific compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Analysis of the vibrational and electronic properties of this compound would require its IR and UV-Vis spectra. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the two amino groups, C-H stretches of the aromatic ring and isopropyl groups, and C-N stretching vibrations. The UV-Vis spectrum would provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and the amino substituents. Specific peak positions and absorption maxima are not available.

X-ray Crystallography for Solid-State Structure Determination

A definitive determination of the three-dimensional structure of this compound in the solid state would rely on single-crystal X-ray diffraction analysis.

Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic data would provide precise measurements of all bond lengths (e.g., C-C bonds in the aromatic ring, C-N bonds, C-H bonds), bond angles (e.g., angles within the benzene (B151609) ring, angles around the nitrogen atoms of the amino groups), and dihedral angles, which describe the conformation of the molecule, particularly the orientation of the isopropyl groups relative to the aromatic ring. No crystallographic information file (CIF) or published crystal structure is available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis. This methodology provides precise information on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is essential for confirming the compound's identity and characterizing its chemical structure.

The nominal molecular weight of this compound, derived from its chemical formula (C₁₂H₁₉N), is approximately 177.29 g/mol . Mass spectrometry experiments confirm this, with the molecular ion peak appearing at or near this value, depending on the ionization technique employed.

Different ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), are utilized to generate ions from the molecule for mass analysis. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a top peak at an m/z of 162 and the molecular ion peak at m/z 177.

In Electrospray Ionization (ESI) mass spectrometry, typically coupled with liquid chromatography (LC-MS), the compound is usually observed as the protonated molecule, [M+H]⁺. High-resolution mass spectrometry can provide the exact mass of the molecular ion, which for this compound is approximately 177.1517496135 Da.

Detailed Research Findings

Advanced techniques like tandem mass spectrometry (MS/MS or MS²) provide deeper insights into the fragmentation pathways of the molecule. In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, ESI-Quadrupole Time-of-Flight (QTOF) mass spectrometry has been used to study its fragmentation. The protonated molecule, [M+H]⁺, with an m/z of 178.1590, serves as the precursor ion. Upon fragmentation, several characteristic product ions are observed.

The fragmentation pattern often involves the loss of neutral fragments from the isopropyl groups or the aniline (B41778) core. For instance, the loss of a methyl group (CH₃) from the precursor ion is a common fragmentation pathway for compounds containing isopropyl substituents.

Below are interactive data tables summarizing the key mass spectrometry data for this compound.

Table 1: Molecular Ion Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉N | |

| Molecular Weight (Nominal) | 177.29 g/mol | |

| Exact Mass | 177.1517496135 Da | |

| GC-MS Molecular Ion (M⁺) | m/z 177 | |

| ESI-MS Protonated Molecule ([M+H]⁺) | m/z 178.1590 |

Table 2: ESI-QTOF MS/MS Fragmentation Data of [M+H]⁺ (m/z 178.1590)

| m/z of Fragment Ion | Relative Intensity (%) | Putative Fragment Structure/Loss |

| 178.1590 | 100.00 | [M+H]⁺ (Precursor Ion) |

| 176.1434 | 1.17 | [M+H - H₂]⁺ |

| 162.1277 | 2.13 | [M+H - CH₄]⁺ or [M - CH₃]⁺ |

| 136.1121 | 6.66 | [M+H - C₃H₆]⁺ |

| 133.1012 | 1.89 | [M+H - C₃H₇]⁺ |

| 94.0651 | 1.13 | Further Fragmentation |

| 91.0542 | 1.48 | Further Fragmentation |

The analysis of these fragments provides structural confirmation of this compound. The peak at m/z 162 likely corresponds to the loss of a methyl radical from one of the isopropyl groups, a characteristic fragmentation for such structures. The fragment at m/z 136 suggests the loss of a propylene (B89431) (C₃H₆) molecule. These distinct fragmentation patterns serve as a fingerprint for the identification and structural verification of this compound in various analytical applications.

Exploration of 4 Amino 2,6 Diisopropylaniline in Functional Materials Research

Precursor in Polymer Chemistry for Specialized Materials

Aromatic amines are fundamental building blocks in the synthesis of high-performance polymers, most notably polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries core.ac.uk.

The synthesis of polyimides typically involves a two-step process:

Poly(amic acid) Formation : A diamine monomer is reacted with a dianhydride in a polar aprotic solvent at ambient temperatures. The amino group of the diamine performs a nucleophilic attack on the carbonyl carbon of the anhydride (B1165640) group, leading to the formation of a soluble precursor, poly(amic acid) vt.edu.

Imidization : The poly(amic acid) is then converted into the final polyimide through thermal or chemical dehydration, which closes the imide ring core.ac.uk.

While direct studies employing 4-Amino-2,6-diisopropylaniline as the diamine monomer are not extensively documented, its structure suggests it could be used to create novel polyimides. The presence of bulky alkyl groups, such as the isopropyl groups in this molecule, on the polymer backbone is a known strategy to improve the processability of otherwise insoluble and infusible aromatic polymers titech.ac.jp. These bulky groups disrupt the close packing of polymer chains, which can lead to increased solubility in common organic solvents and lower glass transition temperatures, facilitating processing without significantly compromising thermal stability titech.ac.jp. Research on polyimides derived from other substituted diamines has shown that such structural modifications are effective in producing soluble and more easily processable high-performance materials titech.ac.jprsc.org.

Integration into Conductive Polymer Systems

Intrinsically conductive polymers (ICPs) are organic polymers that possess electrical conductivity. Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity electrochemsci.org. PANI is typically synthesized by the chemical or electrochemical oxidation of aniline (B41778).

The properties of polyaniline can be modified by creating copolymers or by using aniline derivatives with substituents on the aromatic ring. Such modifications can alter the polymer's electronic properties, solubility, and processability electrochemsci.org. For instance, research has been conducted on copolymers synthesized by reacting aniline units with other aniline-thiophene derivatives to improve solubility and photovoltaic efficiency electrochemsci.org.

The integration of this compound into such systems as a monomer or co-monomer is a theoretical possibility. The amino group could enable it to undergo oxidative polymerization similar to aniline. However, the steric hindrance from the two bulky isopropyl groups would likely have a significant impact:

It could influence the polymerization process and the resulting molecular weight of the polymer.

It would force a twist in the polymer backbone, potentially reducing the effective conjugation length and thus lowering the electrical conductivity compared to unsubstituted polyaniline.

On the other hand, the alkyl groups might enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of conductive polymers.

Currently, specific studies detailing the synthesis and characterization of conductive polymers derived from this compound are not prominent in the available literature.

Development of Specialty Resins and Coatings

Aromatic amines are widely used as curing agents or hardeners for epoxy resins. The primary or secondary amine groups react with the epoxide rings of the resin in a polyaddition reaction, forming a highly cross-linked, three-dimensional thermoset network nih.govnih.gov. This process transforms the liquid resin into a hard, infusible solid with excellent mechanical properties, chemical resistance, and adhesion.

The choice of amine curing agent significantly influences the final properties of the cured epoxy, including its glass transition temperature (Tg), strength, and toughness nih.govresearchgate.net. While this compound is not a commonly cited curing agent, its chemical nature makes it a candidate for this application. A relevant patent demonstrates the use of a related compound, 4,4'-methylenebis(2,6-diisopropylaniline), derived from the isomer 2,6-diisopropylaniline (B50358), as an effective curing agent for epoxy resins google.com. This derivative was noted for providing a long pot life, which is the workable time after mixing the resin and hardener google.com. The steric hindrance provided by the isopropyl groups in such molecules can slow down the curing reaction, which is advantageous in certain manufacturing processes.

Amino resins are another class of thermosetting polymers used extensively in coatings and adhesives specialchem.comresearchgate.net. They are produced through the condensation reaction of an amino compound (like urea (B33335) or melamine) with an aldehyde, typically formaldehyde (B43269) researchgate.net. While aniline-based amino resins exist, the primary application for aromatic amines like this compound in the context of resins is more likely as a curing agent for other systems like epoxies rather than as the primary component of an amino-formaldehyde resin.

Structure-Property Relationships in Advanced Material Contexts

The relationship between a monomer's chemical structure and the final properties of the resulting polymer is a fundamental concept in materials science mdpi.comresearchgate.net. For this compound, its key structural features—the aromatic ring, the para-amino group, and the two ortho-isopropyl groups—would be expected to impart specific characteristics to any polymer or material it is incorporated into.

Solubility and Processability : The most significant impact of the two bulky isopropyl groups is the steric hindrance they introduce. By preventing polymer chains from packing closely together, they disrupt crystallinity and strong intermolecular forces. This generally leads to enhanced solubility in organic solvents and improved melt processability, which are critical for manufacturing polymer films, fibers, and molded parts titech.ac.jp.

Thermal Properties : The rigid aromatic ring contributes to high thermal stability, a characteristic feature of aromatic polymers. The bulky side groups can affect the glass transition temperature (Tg). While they disrupt packing (which might lower Tg), they also restrict the rotational freedom of the polymer backbone, which can increase the Tg. The net effect would depend on the specific polymer system rsc.org.

The table below summarizes the expected influence of the structural components of this compound on polymer properties, based on general principles.

| Structural Feature | Expected Influence on Polymer Properties |

| Aromatic Ring | High thermal stability, rigidity, good mechanical strength. |

| Amino Group (-NH₂) | Provides the reactive site for polymerization (e.g., with dianhydrides to form polyimides) or cross-linking (e.g., curing epoxy resins). |

| Isopropyl Groups | Introduce steric hindrance, which disrupts chain packing, increases solubility, and improves processability. May also influence the glass transition temperature and electronic properties. |

| Para-position of Amine | Affects the overall symmetry and geometry of the polymer chain compared to other isomers, influencing packing and crystallinity. |

These relationships are foundational for designing new materials with tailored properties for specific advanced applications mdpi.com.

Future Research Directions and Emerging Applications

Sustainable Synthetic Routes and Green Chemistry Initiatives

The industrial viability of any chemical is increasingly dependent on the development of environmentally benign and efficient production methods. For 4-Amino-2,6-diisopropylaniline, future research will likely focus on moving beyond classical multi-step syntheses toward more sustainable alternatives.

A plausible conventional route involves the nitration of 2,6-diisopropylaniline (B50358) at the para position to form 2,6-diisopropyl-4-nitroaniline, followed by the reduction of the nitro group. While effective, this pathway often involves harsh nitrating acids and reducing agents that generate significant waste. Green chemistry initiatives would aim to reinvent this process. Key areas of research could include:

Catalytic Nitration: Investigating solid acid catalysts or milder nitrating agents to reduce corrosive waste streams.

Green Reduction Methods: Employing catalytic hydrogenation with recyclable catalysts (e.g., supported platinum or palladium) using hydrogen gas, a clean reductant. Alternative methods could involve transfer hydrogenation using sustainable hydrogen donors like formic acid or glycerol.

Biocatalytic Routes: Exploring enzymatic pathways for the selective amination of a suitable precursor, which could offer unparalleled selectivity under mild, aqueous conditions.

A comparison of a potential conventional route and a greener alternative is outlined below.

| Feature | Conventional Route (Hypothetical) | Green Chemistry Route (Prospective) |

| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropylaniline or Bio-based Precursor |

| Nitration Step | Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalyst + Milder Nitrating Agent |

| Reduction Step | Metal/Acid (e.g., Sn/HCl) | Catalytic Hydrogenation (e.g., H₂/Pd-C) |

| Solvents | Volatile Organic Compounds (VOCs) | Greener Solvents (e.g., water, supercritical CO₂) |

| Byproducts | Stoichiometric metallic and acidic waste | Minimal, primarily water |

Design of Next-Generation Catalytic Systems

The parent compound, 2,6-diisopropylaniline, is a cornerstone in modern coordination chemistry, prized for its ability to form bulky ligands that stabilize catalytic metal centers and promote high activity and selectivity. wikipedia.org The introduction of a second amino group at the 4-position in this compound opens up new avenues for creating sophisticated, multifunctional ligands.

The two amino groups on the phenyl ring possess different steric and electronic environments. The aniline (B41778) nitrogen at position 1 is heavily shielded by the adjacent isopropyl groups, while the amino group at position 4 is more accessible. This differentiation could be exploited to create:

Bidentate and Polydentate Ligands: The para-amino group can be functionalized to introduce a second coordination site, leading to the formation of novel chelating ligands. These ligands could offer unique bite angles and electronic properties compared to existing systems.

Ligands with Tunable Electronics: The para-amino group is a strong electron-donating group, which would significantly influence the electronic properties of any resulting metal complex. This property could be further tuned by converting the amine to an imine, amide, or other functional group.

Self-Assembling Catalysts: The potential for hydrogen bonding via the para-amino group could be used to direct the formation of supramolecular catalyst assemblies.

| Ligand Type | Potential Synthesis from this compound | Prospective Catalytic Application |

| Bulky Monodentate Imido Ligands | Reaction with metal precursors (similar to 2,6-diisopropylaniline) | Olefin Metathesis, Polymerization |

| Schiff Base (Salen-type) Ligands | Condensation of the 4-amino group with salicylaldehydes | Asymmetric Catalysis, Oxidation Reactions |

| Phosphine-Amine (P,N) Ligands | Reaction of the 4-amino group with chlorophosphines | Cross-Coupling Reactions, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Functionalization of the 4-amino group followed by cyclization | Cross-Coupling Reactions, Metathesis |

Advanced Computational Modeling for De Novo Ligand Design

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts, minimizing trial-and-error experimentation. nih.govnih.gov De novo ligand design, which involves creating novel molecular structures from scratch, is a particularly promising area where this compound could serve as a valuable building block.

Future computational studies could involve:

Fragment-Based Design: Using the this compound core as a starting fragment, algorithms can "grow" new molecular structures by adding chemical groups to the para-amino and aniline nitrogen atoms. nih.gov

Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the steric (e.g., Tolman cone angle) and electronic (e.g., Tolman electronic parameter) properties of hypothetical ligands derived from this scaffold. This allows for the in-silico screening of thousands of potential ligand structures to identify candidates with optimal properties for a specific catalytic reaction.

Binding Affinity Simulation: Molecular docking and molecular dynamics simulations could predict how these novel ligands will bind to a metal center and interact with substrates in a catalytic cycle, offering insights into potential catalyst performance before any synthesis is attempted. nih.gov

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The bifunctional nature of this compound suggests a rich and underexplored reactivity profile. The steric and electronic differences between the two amino groups could allow for highly selective chemical transformations.

Selective Functionalization: It may be possible to selectively react the more accessible and nucleophilic para-amino group while leaving the sterically hindered aniline nitrogen untouched, or vice versa, by carefully choosing reagents and reaction conditions. This would enable the straightforward synthesis of complex, unsymmetrically substituted diamine derivatives.

Oxidative Polymerization: P-phenylenediamine (B122844) and its derivatives are well-known monomers for the synthesis of conductive polymers through oxidative polymerization. researchgate.netdoaj.org The presence of the bulky isopropyl groups in this compound would likely render the resulting polymer more soluble and processable than the intractable parent poly(p-phenylenimine). This could lead to new conductive materials that are easily cast into films or spun into fibers.

Diazotization Chemistry: The amino groups can be converted into diazonium salts, which are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups (e.g., halogens, hydroxyl, cyano) onto the aromatic ring.

Development of Smart Materials Based on this compound Moieties

"Smart materials" are materials that respond to external stimuli such as changes in pH, temperature, or light. mdpi.com The incorporation of this compound moieties into polymers or other macromolecular structures could imbue them with such responsive properties.

pH-Responsive Polymers: The amino groups on the aromatic ring can be protonated and deprotonated in response to changes in pH. When incorporated into a polymer backbone, this change in charge state can induce conformational changes or alter the material's solubility, leading to pH-responsive hydrogels, membranes, or coatings. nih.gov

High-Performance Polymers: P-phenylenediamine is a key monomer in the production of high-strength aramid fibers like Kevlar. justia.com By analogy, polyamides or polyimides synthesized from this compound could exhibit unique properties. The isopropyl groups would disrupt inter-chain packing, potentially leading to materials with a combination of high thermal stability, good mechanical strength, and improved solubility in organic solvents.

Electroactive and Chromic Materials: Polymers containing this unit are expected to be electroactive due to the conjugated p-phenylenediamine core. Oxidation and reduction of the polymer backbone could lead to changes in its conductivity and color, making such materials candidates for use in sensors, electrochromic devices, and organic electronics.

| Material Class | Potential Property | Enabling Structural Feature |

| Conductive Polymers | Enhanced solubility and processability | Isopropyl groups disrupting polymer chain packing |

| Aramid-type Fibers | High strength with improved solvent processability | Rigid diamine core with solubilizing alkyl groups |

| pH-Responsive Hydrogels | Swelling/shrinking in response to pH changes | Protonatable amino groups |

| Electrochromic Films | Color change upon application of voltage | Redox-active p-phenylenediamine core |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-2,6-diisopropylaniline, and how can purity be optimized?

- The compound is often synthesized via halogenation or substitution reactions. For example, iodination of 2,6-diisopropylaniline using iodine monochloride (ICl) in acetic acid yields 4-iodo-2,6-diisopropylaniline, followed by amination . Purification typically involves column chromatography or recrystallization. Structural confirmation should use NMR and mass spectrometry to verify regioselectivity and purity .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for purity assessment . Nuclear magnetic resonance (, ) and X-ray crystallography (if crystalline) provide structural elucidation . For stability studies, monitor degradation products using LC-MS under varying pH and temperature conditions .

Q. How should researchers handle safety concerns during experimental work with this compound?

- The compound’s aromatic amine structure poses risks of toxicity and reactivity. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid contact with oxidizing agents, and store in inert atmospheres at low temperatures to prevent decomposition .

Advanced Research Questions

Q. How can in vitro and in vivo models be designed to evaluate the nephrotoxic potential of this compound metabolites?

- Metabolites like 4-amino-2,6-dichlorophenol (a structural analog) exhibit nephrotoxicity in Fischer 344 rats. In vitro models using renal cortical cells (IRCC) can assess cytotoxicity via lactate dehydrogenase (LDH) release and glutathione depletion. In vivo, administer metabolites intraperitoneally and monitor biomarkers (e.g., serum creatinine, BUN) . Protective agents like ascorbic acid may mitigate oxidative stress .

Q. What mechanistic insights explain contradictory toxicity data for halogenated aniline derivatives?

- Contradictions arise from metabolic pathways and substituent effects. For example, 4-amino-2,6-dichlorophenol is nephrotoxic, but 3,4,5-trichloroaniline (a derivative) shows divergent toxicity due to altered metabolite profiles. Use comparative metabolomics and molecular docking to identify critical bioactivation pathways .

Q. How can structural modifications of this compound enhance its utility in agrochemical research?

- Introduce substituents like thiourea or phenyl groups at the 4-position to develop derivatives with pesticidal activity (e.g., diafenthiuron intermediates). Optimize reaction conditions (e.g., solvent polarity, catalysts) to improve yield and selectivity. Evaluate bioactivity using insecticidal assays against target species .

Q. What strategies resolve challenges in crystallizing this compound derivatives for structural studies?

- Poor crystallization may result from steric hindrance from isopropyl groups. Use solvent vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) or co-crystallization agents. For recalcitrant compounds, employ computational tools (e.g., CrystalPredictor) to identify favorable crystal packing motifs .

Methodological Notes

- Data Contradiction Analysis : When conflicting toxicity data arise, cross-validate using orthogonal assays (e.g., in vitro cytotoxicity + in silico QSAR models) .

- Experimental Design : For synthesis scalability, optimize reaction parameters (temperature, stoichiometry) via Design of Experiments (DoE) to reduce batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.